

Spectroscopic Profile of 4-Amino-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-nitropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-nitropyridine**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Amino-3-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.0	s	H-2
8.2	d	H-6
6.8	d	H-5

Note: The assignments are based on the analysis of the ¹H NMR spectrum, considering the electronic effects of the amino and nitro substituents on the pyridine ring.

¹³C NMR Data

Specific peak assignments for the ¹³C NMR spectrum of **4-Amino-3-nitropyridine** are not readily available in the searched literature. General expected ranges for aromatic carbons are between 110-160 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Strong, Broad	N-H stretching (amino group)
~1640	Strong	N-H bending (amino group)
~1580, ~1470	Medium-Strong	C=C and C=N stretching (aromatic ring)
~1520	Strong	Asymmetric NO ₂ stretching
~1350	Strong	Symmetric NO ₂ stretching

Note: The IR data is based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

m/z	Interpretation
140.04	[M+H] ⁺ (Molecular ion + proton)
139	Molecular Ion (M ⁺)
93	[M - NO ₂] ⁺
66	[C ₄ H ₄ N] ⁺

Note: The mass spectrometry data indicates the molecular weight of the compound and provides insights into its fragmentation pattern under electron impact.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Amino-3-nitropyridine** is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[2]
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.
- The final sample volume in the NMR tube is typically adjusted to 0.6-0.7 mL.[2]

¹H NMR Spectroscopy Protocol:

- The NMR spectrometer is tuned to the proton frequency.
- The sample is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
- The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy Protocol:

- The NMR spectrometer is tuned to the carbon-13 frequency.
- The same sample prepared for ¹H NMR can be used.
- The magnetic field is shimmed.
- A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single peaks for each unique carbon.

- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- The FID is processed similarly to the ^1H NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground **4-Amino-3-nitropyridine** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]
- The mixture is thoroughly ground to a fine powder.
- The powdered mixture is then placed into a pellet-pressing die.
- A hydraulic press is used to apply several tons of pressure to form a thin, transparent KBr pellet.[3]

FTIR Spectroscopy Protocol:

- A background spectrum of the empty sample compartment is collected to account for atmospheric and instrumental contributions.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

- A small amount of the solid **4-Amino-3-nitropyridine** sample is loaded into a capillary tube.
- The capillary tube is then placed in the direct insertion probe of the mass spectrometer.

- The probe is inserted into the ion source of the instrument.

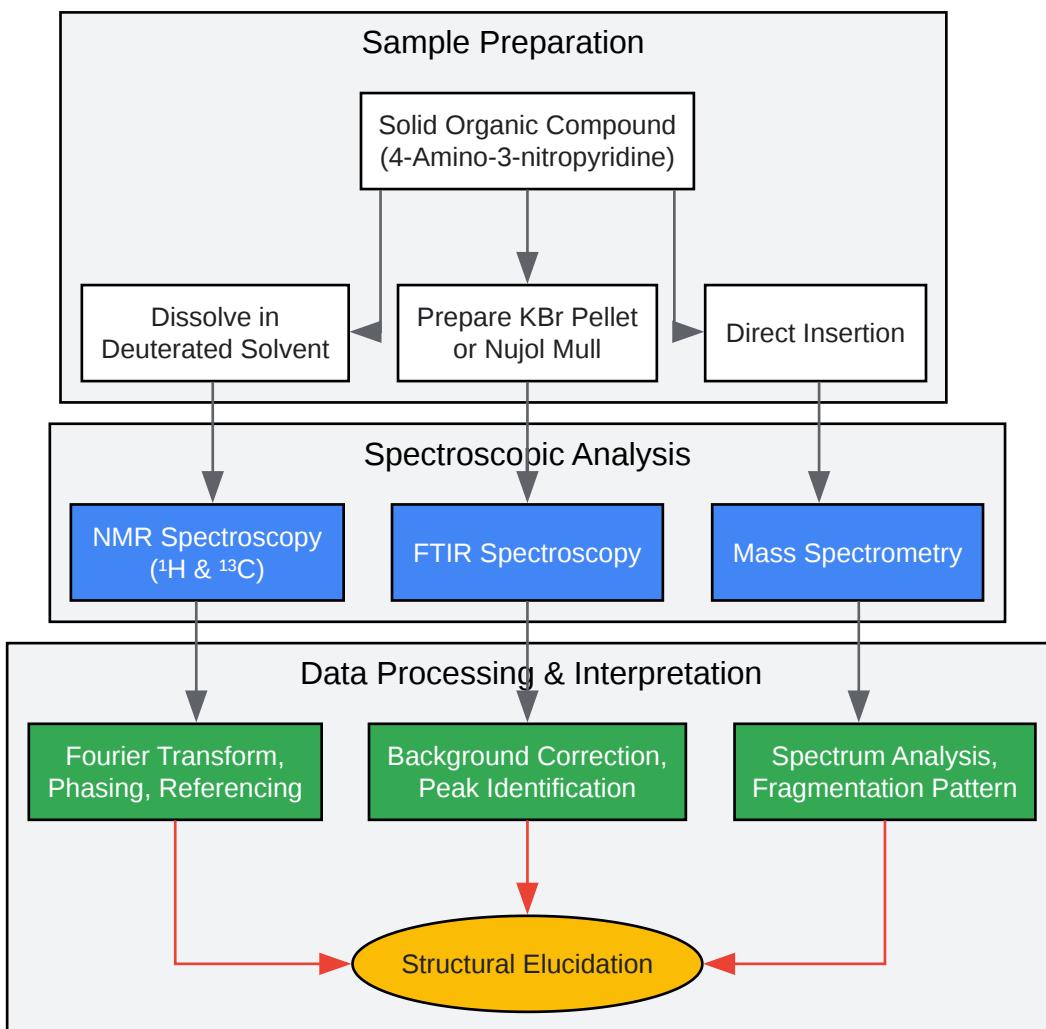
Electron Impact (EI) Mass Spectrometry Protocol:

- The sample is vaporized by heating the probe.[4]
- The gaseous molecules are introduced into the ion source, which is under high vacuum.
- The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6][7]
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[4][5]
- The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **4-Amino-3-nitropyridine**.

General Workflow for Spectroscopic Analysis

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Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

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